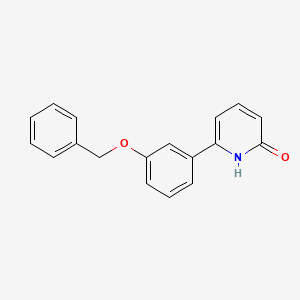
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (4-DMSHP) is a compound of interest in the field of chemistry and biochemistry. It is an organosulfur compound that is used as a reagent in various chemical syntheses, and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has a wide range of potential applications in scientific research. It has been studied for its potential to act as a ligand for metal ions, and has been used in the synthesis of new coordination compounds. It has also been used as a reagent in the synthesis of various organic compounds, including biologically active compounds such as antibiotics and natural products. Furthermore, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be used as a catalyst in various reactions, including the synthesis of polymers and the oxidation of alcohols.
Wirkmechanismus
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is thought to involve the formation of a coordination complex between the 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% molecule and a metal ion. This complex is believed to be stabilized by the sulfur atoms of the 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% molecule, which act as electron-rich donors. The metal ion then acts as an electron-rich acceptor, which facilitates the formation of a stable complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied, but it is thought to have some potential applications in medicine. It has been studied for its potential to act as an antioxidant, and it has also been shown to have some anti-inflammatory and anti-bacterial effects. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in lab experiments is its high purity, which makes it suitable for use in a variety of chemical reactions. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive, making it an economical choice for research purposes. However, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not very soluble in water, which can limit its use in biological experiments. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to be toxic to certain organisms, so it should be handled with care in the laboratory.
Zukünftige Richtungen
In the future, there are several potential directions for research involving 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. For example, further studies could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in medicine, such as its potential to act as an antioxidant or an enzyme inhibitor. Finally, studies could be conducted to explore its potential to act as a catalyst in various chemical reactions, such as the oxidation of alcohols or the synthesis of polymers.
Synthesemethoden
4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized from N,N-dimethylsulfamoylbenzaldehyde and 2-hydroxypyridine via a multi-step process. First, the aldehyde is reacted with hydrazine hydrate in aqueous ethanol to form N,N-dimethylsulfamoylhydrazone. Next, the hydrazone is reacted with 2-hydroxypyridine in ethanol to form the desired product, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)11-6-7-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKQJWUYIXQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














